2-(3-Fluorophenyl)pyridin-3-amine
Overview
Description
2-(3-Fluorophenyl)pyridin-3-amine is a useful research compound. Its molecular formula is C11H9FN2 and its molecular weight is 188.2 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds such as fluoropyridines and fluorophenyl derivatives have been associated with various biological activities, suggesting that they may interact with multiple targets .
Mode of Action
Fluorinated compounds are known for their unique physical, chemical, and biological properties due to the presence of a strong electron-withdrawing substituent (fluorine) in the aromatic ring . This property can influence the compound’s interaction with its targets and the resulting changes.
Biochemical Pathways
Fluorinated compounds are known to interact with various biochemical pathways due to their diverse biological activities .
Result of Action
Fluorinated compounds are known for their diverse biological activities, suggesting that they may have various molecular and cellular effects .
Action Environment
The properties of fluorinated compounds can be influenced by various environmental factors .
Biochemical Analysis
Biochemical Properties
2-(3-Fluorophenyl)pyridin-3-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . The nature of these interactions often involves binding to the active sites of these enzymes, leading to either inhibition or activation of their functions. Additionally, this compound has been observed to interact with cytochrome P450 isoforms, which are crucial for drug metabolism .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been found to affect the Ras/Erk, PLC-γ, and PI3K/Akt pathways, which are critical for cell survival and proliferation . Moreover, this compound can alter gene expression patterns, leading to changes in cellular behavior and metabolic activities.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activities. This compound has also been shown to influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the expression of genes involved in various cellular processes, including metabolism and cell cycle regulation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or exposure to light . Long-term exposure to this compound has been observed to cause sustained changes in cellular function, including alterations in cell signaling and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can have beneficial effects, such as promoting cell proliferation and survival. At higher doses, it can exhibit toxic or adverse effects, including cell death and tissue damage . Threshold effects have been observed, where the compound’s impact on cellular processes changes significantly at specific dosage levels.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect metabolic flux and the levels of various metabolites within the cell. The compound’s metabolism can lead to the formation of active or inactive metabolites, which can further influence cellular functions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within different cellular compartments . The transport and distribution of this compound are crucial for its biological activity and overall effects on cellular processes.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, where it exerts its effects . The localization of this compound can impact its activity and function, as different cellular environments can modulate its interactions with biomolecules.
Properties
IUPAC Name |
2-(3-fluorophenyl)pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2/c12-9-4-1-3-8(7-9)11-10(13)5-2-6-14-11/h1-7H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOSJMLGDJWWLJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=C(C=CC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.